molecular formula C19H21N5O2 B2826001 6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872842-88-1

6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2826001
CAS RN: 872842-88-1
M. Wt: 351.41
InChI Key: BROGBIFCWDEMPG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .


Chemical Reactions Analysis

Imidazole and its derivatives are important compounds from the heterocyclic class with a wide range of bioactivity . These imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity, showing good tissue penetration and permeability .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, including our compound of interest, have shown promise as antimicrobial agents. Specifically, compounds 1a and 1b exhibited good antimicrobial potential . Further research could explore their efficacy against specific pathogens and mechanisms of action.

Fluorescent Chemisensors

Imidazoles are known for their ability to fluoresce and glow under certain conditions. Researchers have harnessed this property to create highly sensitive fluorescent chemisensors for metal ions. Our compound might serve as a building block for such chemisensors, enabling precise metal ion detection and imaging .

Catalysis and N-Heterocyclic Carbenes (NHCs)

Imidazolium salts, derived from imidazole compounds, play a crucial role in catalysis. For instance:

Mechanism of Action

Imidazole and its derivatives are therapeutic agents that can show antibacterial activities against various microorganisms . The fact that the imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds has made it a promising structure in drug discovery .

Safety and Hazards

Imidazole compounds can be corrosive . Precautionary measures include avoiding inhalation, contact with skin and eyes, and it is recommended to wear protective gloves and eye protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

properties

IUPAC Name

6-(3,4-dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-5-8-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-7-6-12(2)13(3)11-14/h5-7,11H,1,8-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROGBIFCWDEMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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